molecular formula C8H11NO3S B12667370 Methyl 5-(2-hydroxyethyl)thiazol-4-acetate CAS No. 71929-24-3

Methyl 5-(2-hydroxyethyl)thiazol-4-acetate

Cat. No.: B12667370
CAS No.: 71929-24-3
M. Wt: 201.25 g/mol
InChI Key: UBLOSGXPWGPXLC-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It contains a thiazole ring substituted at positions 4 and 5 with a methyl group and a 2-hydroxyethyl group, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves several synthetic routes. One common method includes the reaction of 3-acetylpropyl alcohol with thiourea in a solvent under acidic conditions at temperatures ranging from 78 to 100°C for 3 to 8 hours. The reaction mixture is then treated with an alkali solution to adjust the pH, followed by extraction with ethyl ether. The product is further purified through reduced pressure distillation .

Another method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4). This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyethyl)thiazol-4-acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(2-hydroxyethyl)thiazole: Similar structure but lacks the ester group.

    5-(2-Hydroxyethyl)-4-methylthiazole: Another similar compound with slight structural differences.

Uniqueness

Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

71929-24-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3

InChI Key

UBLOSGXPWGPXLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC=N1)CCO

Origin of Product

United States

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